molecular formula C10H13NO2 B555769 alpha-Methyl-DL-phenylalanine CAS No. 1132-26-9

alpha-Methyl-DL-phenylalanine

Cat. No.: B555769
CAS No.: 1132-26-9
M. Wt: 179.22 g/mol
InChI Key: HYOWVAAEQCNGLE-UHFFFAOYSA-N
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Description

It is structurally similar to phenylalanine, with a methyl group attached to the alpha carbon

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-methylphenylalanine can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with methylamine, followed by hydrolysis to yield the desired product . Another method includes the use of microorganisms to convert specific substrates into alpha-methylphenylalanine .

Industrial Production Methods: In industrial settings, alpha-methylphenylalanine is often produced using biotechnological processes involving microbial fermentation. This method is preferred due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Alpha-methylphenylalanine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce alpha-methylphenylalanine.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Alpha-methylphenylalanine has several applications in scientific research:

Comparison with Similar Compounds

    Phenylalanine: The parent compound, lacking the methyl group on the alpha carbon.

    Beta-methylphenylalanine: Similar structure but with the methyl group on the beta carbon.

    Alpha-methyltyrosine: Contains a hydroxyl group on the benzene ring in addition to the methyl group on the alpha carbon.

Uniqueness: Alpha-methylphenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its analogs .

Properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312866
Record name DL-α-Methylphenylalanine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Methylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1132-26-9, 4415-69-4
Record name DL-α-Methylphenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-DL-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Methylphenylalanine
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Record name 1132-26-9
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Record name DL-α-Methylphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-DL-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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